molecular formula C15H11N3OS B2983642 2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)benzo[d]oxazole CAS No. 314746-64-0

2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)benzo[d]oxazole

Cat. No.: B2983642
CAS No.: 314746-64-0
M. Wt: 281.33
InChI Key: OPZUGZVPWZADKE-UHFFFAOYSA-N
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Description

2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)benzo[d]oxazole is a heterocyclic compound that combines the structural features of imidazo[1,2-a]pyridine and benzo[d]oxazole These fused ring systems are known for their significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)benzo[d]oxazole typically involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the benzo[d]oxazole moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with an aldehyde can form the imidazo[1,2-a]pyridine ring, which is then coupled with a thiol-substituted benzo[d]oxazole under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the efficient formation of the desired product. The scalability of these methods is crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)benzo[d]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)benzo[d]oxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Known for its broad range of biological activities, including antimicrobial and anticancer properties.

    Benzo[d]oxazole: Exhibits significant pharmacological activities, such as anti-inflammatory and antitumor effects.

Uniqueness

2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)benzo[d]oxazole is unique due to the combination of the imidazo[1,2-a]pyridine and benzo[d]oxazole moieties, which may result in enhanced biological activity and specificity compared to its individual components .

Properties

IUPAC Name

2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3OS/c1-2-6-13-12(5-1)17-15(19-13)20-10-11-9-18-8-4-3-7-14(18)16-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZUGZVPWZADKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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